(3aS,4R,6S,6aR)-rel-6-氨基四氢-2,2-二甲基-4H-环戊-1,3-二氧杂环-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

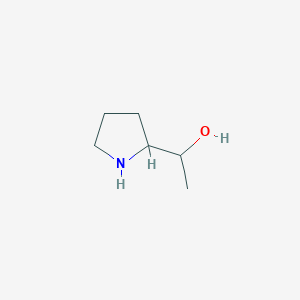

The compound "(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" is a cyclic organic molecule with multiple functional groups, including an amino group and a dioxolane moiety. These features suggest it could exhibit interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of cyclic compounds with similar complexity often involves multi-step processes. For example, compounds with dioxolane groups and amino functionalities have been synthesized through reactions involving precursors like 1,3-dioxin-4-ones or cyclohexanone derivatives, utilizing nucleophilic substitutions and cyclization reactions (Katritzky et al., 2005).

科学研究应用

合成和化学转化

碳环氨基甲基丝菌素化合物(3aS,4R,6S,6aR)-rel-6-氨基四氢-2,2-二甲基-4H-环戊-1,3-二氧杂环-4-醇作为合成碳环氨基甲基丝菌素的起点,这是一种具有多种潜在应用的重要分子。合成过程包括18步制备,展示了其复杂性以及通过改变杂环碱基和氨基酸侧链生成各种类似物的潜力 (Yin, Zhao, & Schneller, 2007)。

C-核苷合成该化合物还作为环戊基单元用于制备C-5′-nor-3-deazaaristeromycin对映异构体类似物。合成过程涉及在环戊环和二氯吡嗪之间构建融合的咪唑单元。这种合成途径以将该化合物用作构建复杂核苷类似物的支架而著称 (Ye & Schneller, 2014)。

碳环核苷中间体该化合物是合成碳环核苷的关键中间体,在药物化学中具有重要意义。合成过程包括催化二羟基化和随后的内酰胺环开环反应。这个过程突出了该化合物在合成腺苷激动剂中的作用,这是一类具有各种治疗应用的化合物 (Bannister et al., 1997)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves the conversion of a cyclic ketone to a cyclic alcohol through a reduction reaction, followed by the introduction of an amino group through a reductive amination reaction.", "Starting Materials": [ "Cyclic ketone (3aS,4R,6S,6aR)-rel-2,2-dimethyl-3a,4,5,6,6a,7-hexahydro-1H-cyclopenta[d]oxazole-4,6-dione", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve the cyclic ketone in ethanol and add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours until the reduction reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium borohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the cyclic alcohol", "Dissolve the cyclic alcohol in ethanol and add ammonium chloride and sodium cyanoborohydride to the solution", "Stir the mixture at room temperature for several hours until the reductive amination reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium cyanoborohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the final product, (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" ] } | |

CAS 编号 |

88756-83-6 |

产品名称 |

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |

分子式 |

C₈H₁₅NO₃ |

分子量 |

173.21 |

同义词 |

(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

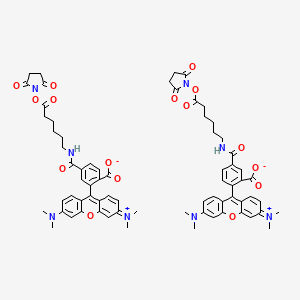

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)